N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide
CAS No.: 2034496-51-8
Cat. No.: VC6566712
Molecular Formula: C14H16FN3O3S2
Molecular Weight: 357.42
* For research use only. Not for human or veterinary use.

CAS No. | 2034496-51-8 |
---|---|
Molecular Formula | C14H16FN3O3S2 |
Molecular Weight | 357.42 |
IUPAC Name | N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]thiophene-2-sulfonamide |
Standard InChI | InChI=1S/C14H16FN3O3S2/c15-10-8-16-14(17-9-10)21-12-5-3-11(4-6-12)18-23(19,20)13-2-1-7-22-13/h1-2,7-9,11-12,18H,3-6H2 |
Standard InChI Key | CXNWGMVNBDQLLO-HAQNSBGRSA-N |
SMILES | C1CC(CCC1NS(=O)(=O)C2=CC=CS2)OC3=NC=C(C=N3)F |
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide is a synthetic compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article provides an in-depth review of its chemical properties, synthesis, and potential applications based on available data.
Synthesis and Methods
3.1 General Synthetic Pathway
The synthesis involves:
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Functionalization of cyclohexane with a 5-fluoropyrimidin-2-yloxy group.
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Coupling the intermediate with thiophene-2-sulfonyl chloride under appropriate conditions to form the sulfonamide bond.
3.2 Key Reagents and Conditions
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Reagents: Thiophene sulfonyl chloride, fluoropyrimidine derivatives.
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Conditions: Typically involves base-mediated nucleophilic substitution reactions.
Potential Applications
4.1 Medicinal Chemistry
The compound's structure suggests potential as:
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Anticancer Agent: Sulfonamides are known for their anticancer properties, particularly in inhibiting enzymes like carbonic anhydrase .
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Antimicrobial Activity: Sulfonamides are widely used in antimicrobial therapies .
4.2 Drug Design
The fluoropyrimidine moiety may enhance binding affinity to biological targets such as kinases or nucleotide-binding proteins, making it a candidate for further pharmacological studies.
Biological Activity
5.1 Hypothetical Mechanism of Action
The compound may act by:
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Inhibiting enzymes or receptors due to its sulfonamide group.
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Interfering with nucleic acid metabolism via the fluoropyrimidine moiety.
5.2 Drug-Like Properties
Preliminary computational studies (e.g., SwissADME analysis) suggest favorable pharmacokinetic profiles such as good bioavailability and drug-likeness .
Future Directions
Further studies are needed to:
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Evaluate the compound's biological activity in vitro and in vivo.
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Optimize its pharmacokinetic properties for drug development.
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Explore structure-activity relationships (SAR) to enhance potency.
This comprehensive review highlights N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)thiophene-2-sulfonamide as a promising candidate for further research in medicinal chemistry and drug discovery.
Note: The information provided is based on available data and computational predictions.
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